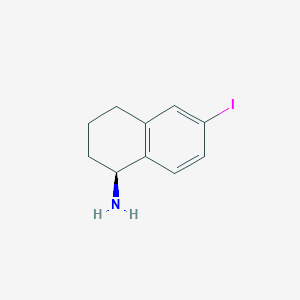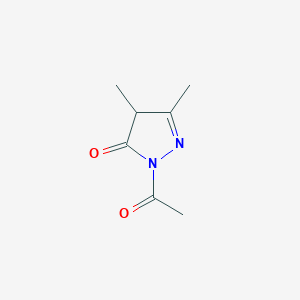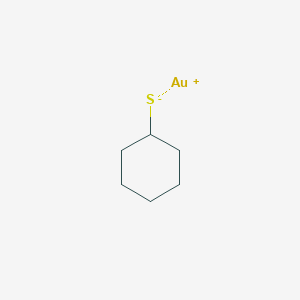
(Cyclohexylthio)gold
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclohexylthio)gold is an organogold compound that features a gold atom bonded to a cyclohexylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (Cyclohexylthio)gold typically involves the reaction of gold salts with cyclohexylthiol. One common method is the reaction of gold(III) chloride with cyclohexylthiol in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: (Cyclohexylthio)gold can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form gold(III) complexes.
Reduction: It can be reduced to form gold(I) or gold(0) species.
Substitution: The cyclohexylthio group can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using phosphines or other strong nucleophiles.
Major Products Formed:
Oxidation: Gold(III) complexes with various ligands.
Reduction: Gold(I) or gold(0) species.
Substitution: New organogold compounds with different ligands.
Applications De Recherche Scientifique
(Cyclohexylthio)gold has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a therapeutic agent, particularly in the treatment of cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which (Cyclohexylthio)gold exerts its effects often involves the interaction with thiol-containing enzymes and proteins. The gold atom can form strong bonds with sulfur atoms in these biomolecules, leading to inhibition of enzyme activity. This interaction can trigger various cellular responses, including apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Gold(I) thiolate complexes: These compounds also feature gold-sulfur bonds but with different organic groups attached to the sulfur.
Gold(III) complexes: These compounds have gold in a higher oxidation state and often exhibit different reactivity and biological activity.
Uniqueness: (Cyclohexylthio)gold is unique due to the presence of the cyclohexyl group, which can influence the compound’s solubility, stability, and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and medicinal chemistry.
Propriétés
Formule moléculaire |
C6H11AuS |
|---|---|
Poids moléculaire |
312.19 g/mol |
Nom IUPAC |
cyclohexanethiolate;gold(1+) |
InChI |
InChI=1S/C6H12S.Au/c7-6-4-2-1-3-5-6;/h6-7H,1-5H2;/q;+1/p-1 |
Clé InChI |
JGXZLAABCLDETI-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)[S-].[Au+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




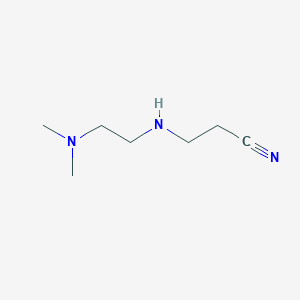
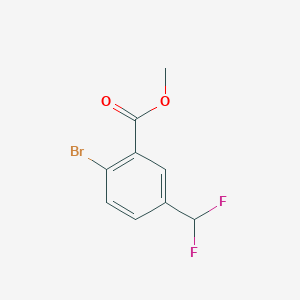

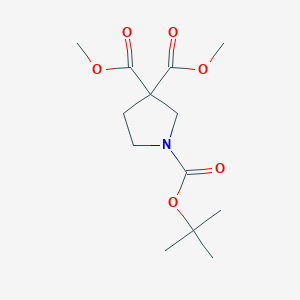

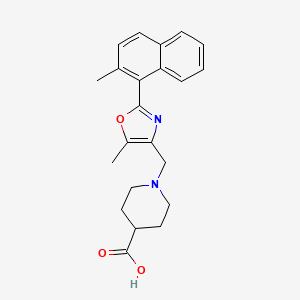
![6,8-diazatricyclo[6.3.0.02,6]undeca-1(11),9-dien-7-one](/img/structure/B12864410.png)
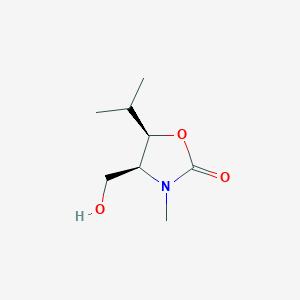
![1-[6-(2-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B12864423.png)
